molecular formula C13H13F3N2O2 B15201283 tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B15201283
M. Wt: 286.25 g/mol
InChI Key: DGCIOEPANMMQIF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole-pyridine core. The tert-butyl carboxylate group at the 1-position serves as a protective group for the NH functionality, while the trifluoromethyl (CF₃) substituent at the 6-position enhances lipophilicity and metabolic stability . Its molecular formula is C₁₃H₁₃F₃N₂O₂ (calculated molecular weight: 286.25 g/mol). The pyrrolo[3,2-b]pyridine scaffold is distinct from other isomers (e.g., [3,2-c] or [2,3-b]), which influence electronic properties and binding interactions.

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)18-5-4-9-10(18)6-8(7-17-9)13(14,15)16/h4-7H,1-3H3

InChI Key

DGCIOEPANMMQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Pyrrolo[3,2-b]Pyridine Derivatives

A widely adopted approach involves the reaction of 1H-pyrrolo[3,2-b]pyridine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, Ambeed reports a 98.2% yield when 1H-pyrrolo[3,2-c]pyridine is treated with Boc anhydride and triethylamine in dichloromethane under inert atmosphere at 25°C for 12 hours. The reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic carbonyl of Boc anhydride, followed by purification via silica gel chromatography (PE/EtOAc = 2:1). Similar conditions using dimethylaminopyridine (DMAP) in acetonitrile at 20°C for 18 hours also achieve quantitative yields.

Key Data Table: Boc Protection Conditions and Yields

Base Solvent Temperature Time Yield Source
Triethylamine Dichloromethane 25°C 12 h 98.2%
DMAP Acetonitrile 20°C 18 h 100%
Triethylamine Dichloromethane 0°C 6 h 97%

Mechanistic Considerations in Boc Activation

The choice of base significantly influences reaction efficiency. Weak bases like DMAP facilitate milder conditions, whereas stronger bases (e.g., triethylamine) require longer reaction times but enable higher regioselectivity. Notably, the trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, indirectly stabilizing intermediates during Boc protection.

Cyclization Routes to Pyrrolo[3,2-b]Pyridine Core

Condensation of 3-Aminopyrrole with Trifluoromethyl-β-Diketones

A seminal study by ACS The Journal of Organic Chemistry demonstrates the cyclocondensation of 3-aminopyrrole salts with trifluoromethyl-β-diketones to form γ-1H-pyrrolo[3,2-b]pyridines. The reaction exploits the increased electrophilicity of the carbonyl group adjacent to the trifluoromethyl moiety, which accelerates nucleophilic attack by the amine. Under acidic conditions (e.g., acetic acid), the reaction proceeds via formation of a CF₃-substituted amino alcohol intermediate, which dehydrates to yield the pyrrolopyridine core. Yields range from 60–85%, depending on the substituents of the β-diketone.

Bronsted and Lewis Acid Catalysis

The regioselectivity of cyclization is highly sensitive to reaction conditions. Bronsted acids (e.g., HCl) favor γ-regioisomers, whereas Lewis acids like Sn²+ promote α-regioisomers. For instance, using SnCl₂ in acetic acid under reductive conditions (3-nitropyrrole/Sn/AcOH) shifts selectivity toward α-1H-pyrrolo[3,2-b]pyridines (70–80% yield). This divergence arises from Sn²+ coordinating to the β-diketone, polarizing the carbonyl group and altering the cyclization pathway.

Functionalization at the C-6 Position

Palladium-Mediated Cross-Coupling

Introduction of the trifluoromethyl group at the C-6 position is achieved via palladium-catalyzed cross-coupling. ACS Journal of Medicinal Chemistry reports a method where tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes Suzuki-Miyaura coupling with trifluoromethylboronic acid derivatives. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol, the reaction affords the desired product in 75% yield after Boc deprotection with trifluoroacetic acid (TFA).

Direct Trifluoromethylation via Radical Pathways

Alternative approaches employ radical trifluoromethylation using CF₃I or Umemoto’s reagent. In one protocol, irradiation of the pyrrolopyridine precursor with a CF₃ radical source (e.g., CF₃SO₂Na) and a photoredox catalyst (e.g., Ir(ppy)₃) under blue LED light achieves 65% yield. This method circumvents the need for pre-functionalized boronates but requires stringent control over reaction stoichiometry.

Deprotection and Final Product Isolation

Acidic Deprotection of Boc Group

The final step involves removing the Boc protective group to yield the free base. Treatment with TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours cleaves the Boc group quantitatively. Subsequent neutralization with aqueous NaHCO₃ and extraction with ethyl acetate affords the pure product.

Crystallization and Characterization

Purification via recrystallization from hexanes/ethyl acetate mixtures yields white crystalline solids. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The trifluoromethyl group’s distinctive triplet in ¹⁹F NMR (δ = -62 ppm) serves as a diagnostic marker.

Comparative Analysis of Synthetic Routes

Yield vs. Regioselectivity Trade-offs

While Boc protection methods consistently deliver high yields (>95%), cyclization routes face trade-offs between yield and regioselectivity. Bronsted acid conditions favor γ-regioisomers but require longer reaction times (24–48 hours), whereas Lewis acid catalysis accelerates α-regiomer formation at the expense of slightly lower yields (70–80%).

Scalability and Practical Considerations

Industrial-scale synthesis prioritizes DMAP/acetonitrile systems for Boc protection due to shorter reaction times and ease of solvent removal. In contrast, academic settings often employ Sn²+-mediated cyclization for its versatility in generating diverse analogs.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolopyridine nitrogen. Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes this group, yielding the free amine (1H-pyrrolo[3,2-b]pyridine-6-(trifluoromethyl)) for subsequent functionalization.

Typical Conditions :

  • Reagent : TFA/DCM (1:1 v/v)

  • Temperature : 0–25°C

  • Yield : >85% (estimated from analogous Boc deprotection reactions) .

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group at position 6 enhances electrophilic character at adjacent positions. Halogenation (e.g., bromination) at position 4 or 5 enables cross-coupling reactions:

Reaction TypeReagents/ConditionsOutcome
Bromination NBS (N-bromosuccinimide), AIBN, CCl₄Introduces bromine at position 4 or 5
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂OForms biaryl derivatives

Transition Metal-Catalyzed Couplings

The deprotected pyrrolopyridine scaffold participates in cross-couplings:

  • Buchwald–Hartwig Amination :

    • Catalyst : Pd₂(dba)₃, Xantphos

    • Base : Cs₂CO₃

    • Substrate : Aryl/alkyl halides

    • Application : Introduces amine functionalities .

  • Sonogashira Coupling :

    • Catalyst : PdCl₂(PPh₃)₂, CuI

    • Substrate : Terminal alkynes

    • Outcome : Alkynylated derivatives for kinase inhibitor development .

Functional Group Transformations

The trifluoromethyl group remains inert under most conditions, but the pyrrolopyridine core undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 or 3.

  • Reduction : H₂/Pd-C reduces nitro groups to amines (if present).

Cycloaddition Reactions

The aromatic system engages in [3+2] cycloadditions with dipolarophiles (e.g., azides) under Cu(I) catalysis, forming triazole-linked conjugates for drug discovery.

Comparative Reactivity with Structural Analogs

Key differences in reactivity between tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and related compounds:

CompoundReactive SitesDominant Reaction Types
Target Compound Positions 4, 5, 7Cross-coupling, deprotection
6-Cyano Analog Cyano group (position 6)Nucleophilic addition, hydrolysis
Dihydro Derivative Saturated ring positionsHydrogenation, oxidation

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed to positions 2 and 3 due to electron-rich pyrrole ring.

  • Steric Effects : The tert-butyl group hinders reactivity at position 1 post-deprotection .

Scientific Research Applications

Tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a synthetic organic compound featuring a pyrrolopyridine structure, with the chemical formula C13H14F3N2O2C_{13}H_{14}F_{3}N_{2}O_{2} and a molecular weight of 286.25 g/mol. It contains a tert-butyl group and a trifluoromethyl substituent, which contribute to its chemical stability and potential biological activity. It is registered under the CAS number 1838597-36-6.

Applications

This compound is used in medicinal chemistry and pharmaceuticals because of its structural properties and reactivity. Its applications extend to various fields:

  • Pharmaceutical Research Preliminary studies suggest that it may possess promising biological activities.
  • Synthesis The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity with biological targets, often utilizing techniques to elucidate the mechanism of action and potential therapeutic applications of this compound.

This compound shares structural similarities with several other compounds in the pyrrolopyridine class. The trifluoromethyl and carboxylate functionalities present in this compound may contribute to its distinct biological profile and applications in medicinal chemistry.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylatePropionyl groupPotential biomarker for oxidative stressDistinct propionyl substituent
Tert-butyl 6-methyl-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamideMethyl and amide groupsAntitumor activityAmide functionality enhances solubility
Cis-tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridineSaturated ring structureNeuroprotective effectsSaturation alters reactivity

Mechanism of Action

The mechanism of action of tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolo[3,2-b]pyridine core can interact with nucleophilic sites, facilitating various biochemical reactions .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Compound Name Core Structure Substituent (Position) Molecular Weight (g/mol) Key Features
tert-Butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Target) Pyrrolo[3,2-b]pyridine CF₃ (6), tert-butyl (1) 286.25 High lipophilicity, metabolic stability
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Pyrrolo[3,2-b]pyridine CN (5), tert-butyl (1) 243.26 Polar cyano group enhances reactivity
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Pyrrolo[3,2-c]pyridine Br (6), oxazole (2) ~375.23 Halogenated, potential for cross-coupling
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pyrrolo[2,3-b]pyridine I (3), CF₃ (5) ~393.17 Bulky iodine substituent, varied core
Key Observations:
  • Core Structure : The [3,2-b] isomer (target compound) differs from [3,2-c] () and [2,3-b] () in ring fusion, altering electronic distribution and steric accessibility.
  • Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic resistance compared to cyano (CN) or bromo (Br) groups . Halogens (Br, I): Facilitate further functionalization via cross-coupling (e.g., Suzuki reactions in ). Heterocyclic Additions (Oxazole): Introduce hydrogen-bonding motifs critical for biological activity .
Table 3: Property Comparison
Compound Solubility Stability Biological Relevance
Target Compound Low (lipophilic) Stable in basic conditions Potential kinase inhibitor scaffold
5-Cyano analogue Moderate (polar) Sensitive to hydrolysis Intermediate for drug discovery
6-Bromo-2-oxazole derivative Low Light-sensitive Orally bioavailable inhibitor lead
  • Trifluoromethyl vs. Cyano: The CF₃ group in the target compound increases membrane permeability compared to the polar cyano group, making it more suitable for CNS-targeting drugs .
  • Biological Activity : Compounds with oxazole or pyrazole substituents () exhibit kinase inhibitory activity, suggesting the target compound could be optimized similarly .

Biological Activity

Tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a synthetic organic compound known for its unique pyrrolopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. The compound's structure includes a tert-butyl group and a trifluoromethyl substituent, which contribute to its stability and reactivity.

  • Chemical Formula : C13_{13}H14_{14}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 286.25 g/mol
  • CAS Number : 1838597-36-6

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth, particularly through its interaction with specific protein targets involved in cancer progression.
  • Neuroprotective Effects : Research indicates that derivatives of pyrrolopyridine can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
  • Antioxidant Properties : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies often utilize techniques such as:

  • Binding Affinity Assays : To determine how well the compound binds to target proteins.
  • Cell Viability Tests : To assess the cytotoxic effects on cancer cell lines.
  • In Vivo Models : To evaluate therapeutic efficacy in animal models.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntitumorInhibition of MPS1 kinase activity ,
NeuroprotectionReduction of oxidative stress in neuronal cells ,
AntioxidantFree radical scavenging,

Case Studies

  • Antitumor Efficacy in Xenograft Models :
    • A study demonstrated that this compound significantly inhibited tumor growth in HCT116 human tumor xenograft models. The compound exhibited dose-dependent inhibition, indicating its potential as a therapeutic agent against specific cancers.
  • Neuroprotective Studies :
    • Research focusing on neuroprotection indicated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. Basic

  • ¹H NMR : The tert-butyl group appears as a singlet at ~1.70 ppm (9H). Aromatic protons in the pyrrolo[3,2-b]pyridine core resonate between 8.30–8.93 ppm (d or m splitting patterns). The trifluoromethyl group is confirmed indirectly via coupling to adjacent protons .
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at ~149–150 ppm. Trifluoromethyl carbons are observed as quartets (δ ~119–126 ppm, J = 30–40 Hz via ¹³C-¹⁹F coupling) .
  • HRMS : Exact mass matching [M+H]+ or [M+Na]+ confirms molecular formula.

What storage conditions are recommended to maintain the compound’s stability?

Basic
Store under dark, inert atmosphere (argon/nitrogen) at room temperature to prevent degradation of the Boc group or oxidation of the pyrrolo-pyridine core . Avoid prolonged exposure to humidity, as hydrolysis of the ester moiety may occur.

How can low yields in Suzuki-Miyaura coupling reactions involving this scaffold be addressed?

Q. Advanced

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Solvent Screening : Test alternative polar aprotic solvents (e.g., THF/water) to improve boronic acid solubility.
  • Microwave Assistance : Reduce reaction time and improve conversion using microwave irradiation at 100–120°C .
  • Precursor Design : Introduce directing groups (e.g., pyridyl) to facilitate regioselective coupling.

What strategies stabilize the compound under acidic or basic conditions during downstream derivatization?

Q. Advanced

  • Acidic Conditions : The Boc group is labile under strong acids (e.g., HCl). For controlled deprotection, use TFA in dichloromethane at 0°C to minimize side reactions .
  • Basic Conditions : Avoid strong bases (e.g., NaOH) that may hydrolyze the ester. Use mild bases (e.g., NaHCO₃) for functional group transformations.
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the electron-rich pyrrolo-pyridine ring .

How can structure-activity relationship (SAR) studies be designed using this compound as a core scaffold?

Q. Advanced

  • Position-Specific Modifications :
    • Position 6 : Replace trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) via cross-coupling .
    • Position 3 : Introduce aryl/heteroaryl groups using Ullmann or Buchwald-Hartwig amination .
  • Boc Group Replacement : Substitute with alternative protecting groups (e.g., Fmoc) to modulate solubility and reactivity .
  • Biological Assays : Pair synthetic analogues with kinase inhibition assays to evaluate trifluoromethyl’s role in target binding .

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Q. Advanced

  • Purification : Silica gel chromatography is impractical at scale. Switch to recrystallization (e.g., ethyl acetate/hexane) or HPLC for high-purity batches .
  • Exothermic Reactions : Use jacketed reactors to control temperature during exothermic steps (e.g., Pd-catalyzed coupling).
  • Batch Variability : Implement quality-by-design (QbD) principles to monitor critical parameters (e.g., catalyst activity, solvent purity) .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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